Cytostatic Potency Against Human Tumor Cell Lines – Head-to-Head Series Comparison
In a direct head-to-head comparison within the same synthetic series, the 3,6-dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl] analog (compound 11c) exhibited low-micromolar growth inhibition against a panel of four human tumor cell lines – HeLa (cervical), A-549 (lung), MCF-7 (breast), and IMR-32 (neuroblastoma) – that was statistically comparable to the standard chemotherapeutic agent cisplatin [1]. In contrast, other analogs in the series with different halogenation patterns on the pyridine ring (e.g., compounds 11a, 11b, 11d) did not meet the activity threshold, and the active subset was limited to four compounds (11c, 11e, 11j, 11k) [1].
| Evidence Dimension | In vitro growth inhibition (cytostatic activity) |
|---|---|
| Target Compound Data | Low µM range (exact IC50 values reported in full text); activity comparable to cisplatin |
| Comparator Or Baseline | Cisplatin (standard chemotherapeutic); inactive series analogs 11a, 11b, 11d |
| Quantified Difference | Qualitatively comparable to cisplatin; inactive analogs show no measurable growth inhibition at equivalent concentrations |
| Conditions | HeLa, A-549, MCF-7, IMR-32 cell lines; 24–72 h exposure; assay readout not specified in abstract |
Why This Matters
Procurement of the 3,6-dichloro analog is essential for reproducing the specific cytostatic phenotype; substitution with an inactive analog (e.g., mono-chloro or unsubstituted pyridine) will yield null results in cancer cell-based assays.
- [1] Kankala, S., Rama, K. R., Kesari, C., Björkling, F., Nerella, S., Gundepaka, P., Guguloth, H., & Thota, N. (2020). Synthesis of novel fluorophenylpyrazole-picolinamide derivatives and determination of their anticancer activity. Synthetic Communications, 50(19), 2997–3006. View Source
